N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a [2+3]-cycloaddition reaction of nitrile oxides with appropriate dipolarophiles.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrazole intermediates with the pyridine ring and the 4-chlorobenzyl group under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Agriculture: It has shown promise as a pesticide, particularly against nematodes and fungal pathogens.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in bacterial or viral replication . In agricultural applications, it may disrupt essential metabolic pathways in pests .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Pyrazole Derivatives: Compounds with the pyrazole ring are known for their anti-inflammatory and anti-cancer properties.
Pyridine Derivatives: These compounds are widely used in pharmaceuticals and agrochemicals.
Uniqueness
N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a broad spectrum of biological activities and potential applications. This structural diversity makes it a versatile compound for various scientific research fields.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-12-17(19(28)23-10-14-5-7-15(21)8-6-14)11-24-27(12)18-16(4-3-9-22-18)20-25-13(2)26-29-20/h3-9,11H,10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLPCEMRWDTCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=CC=N2)C3=NC(=NO3)C)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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